molecular formula C8H7ClN4 B3391264 3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline CAS No. 1532897-35-0

3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline

Cat. No.: B3391264
CAS No.: 1532897-35-0
M. Wt: 194.62 g/mol
InChI Key: DHFDPNIEWUXMQJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(1H-1,2,4-triazol-3-yl)aniline is a heterocyclic aromatic compound featuring a chlorinated aniline backbone substituted with a 1,2,4-triazole ring at the 5-position. Its molecular formula is C₈H₆ClN₄, with a molecular weight of 193.62 g/mol. The chlorine atom at the 3-position and the triazole ring at the 5-position confer unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

3-chloro-5-(1H-1,2,4-triazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-1-5(2-7(10)3-6)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFDPNIEWUXMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1532897-35-0
Record name 3-chloro-5-(1H-1,2,4-triazol-3-yl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using various methods, such as the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the triazole ring with the chloro-substituted benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amines, alcohols.

    Substitution: Amino derivatives, thioethers, alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties
The triazole ring present in 3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline is known for its bioactivity against various pathogens. Research has demonstrated that derivatives of this compound exhibit potent antimicrobial activity. For instance, studies have shown that triazole compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger at minimal inhibitory concentrations (MICs) ranging from 0.0156 μg/mL to 0.25 μg/mL .

Anticancer Activity
The compound has also been investigated for its potential anticancer properties. The triazole moiety has been linked to the inhibition of cancer cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction .

Materials Science

Synthesis of Coordination Compounds
In materials science, this compound serves as a building block for the synthesis of metal complexes and coordination polymers. These materials have applications in catalysis and sensor technology. For example, metal-triazole frameworks have shown promise in gas storage and separation processes .

Polymer Development
The compound is also utilized in the development of advanced polymers with enhanced thermal and mechanical properties. The incorporation of triazole units in polymer chains can improve their stability and functionality .

Biological Research

Enzyme Inhibition Studies
The ability of this compound to interact with various enzymes makes it a valuable tool in biochemical assays. Its mechanism often involves non-covalent interactions with active sites on enzymes, leading to inhibition of their activity. This property is particularly useful in studying metabolic pathways and the development of new therapeutic agents .

Case Study: Antifungal Activity Enhancement
A recent study highlighted the synergistic effects of combining this compound with established antifungal agents like cyproconazole. The combination therapy showed enhanced antifungal activity against resistant strains of fungi such as Fusarium oxysporum and Phytophthora infestans, suggesting potential applications in agricultural settings .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget OrganismMIC (μg/mL)Reference
Compound ACandida albicans0.0156
Compound BAspergillus niger0.25
Compound CFusarium oxysporum0.125

Table 2: Synthesis Applications in Materials Science

Application TypeDescriptionReference
Coordination PolymersUsed for gas storage and catalysis
Advanced PolymersEnhanced thermal stability

Mechanism of Action

The mechanism of action of 3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Type

2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline (CAS 1247084-34-9)
  • Molecular Formula : C₈H₇FN₄
  • Key Differences: Substituent: Fluorine replaces chlorine at the 2-position. Electronic Effects: Fluorine’s higher electronegativity (4.0 vs. Physicochemical Properties: Lower molecular weight (178.17 g/mol) compared to the chloro analog may improve solubility in polar solvents .
5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline (CAS 450399-92-5)
  • Molecular Formula : C₈H₇ClN₄
  • Key Differences :
    • Substituent Position : Chlorine is at the 5-position, and the triazole is at the 2-position.
    • Steric Effects : Altered substitution pattern may influence binding to biological targets due to spatial rearrangement.
    • Bioactivity : Similar molecular weight (194.62 g/mol) suggests comparable pharmacokinetic profiles .
3-(5-Methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline (CID 61279752)
  • Molecular Formula : C₁₀H₉F₃N₄
  • Key Differences: Substituents: Methyl group on the triazole and trifluoromethyl (CF₃) at the 5-position. Methyl substitution on triazole may reduce ring acidity .

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Melting Point (°C)
3-Chloro-5-(1H-triazol-3-yl)aniline 193.62 ~2.1 ~0.5 (DMSO) Not reported
2-Fluoro-5-(1H-triazol-3-yl)aniline 178.17 ~1.8 ~1.2 (DMSO) Not reported
5-Chloro-2-(1H-triazol-1-yl)aniline 194.62 ~2.3 ~0.3 (DMSO) Not reported
CID 61279752 242.21 ~3.0 ~0.1 (DMSO) Not reported

*LogP values estimated using fragment-based methods.

Key Observations :
  • Solubility : Fluoro analogs exhibit higher solubility due to reduced hydrophobicity.
  • Electron-Withdrawing Effects : CF₃ and Cl substituents enhance stability but may reduce bioavailability.
Triazole-Amine Hybrids in Drug Discovery

Triazole-aniline derivatives are explored for antimicrobial, antifungal, and anticancer activities. For example:

  • 5-Chloro-2-(1H-tetrazol-5-yl)aniline () replaces triazole with tetrazole, increasing acidity (pKa ~4.5) and metal-binding capacity, useful in metalloenzyme targeting .

Biological Activity

3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline is a heterocyclic aromatic compound that has garnered significant attention in various fields, particularly medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C8_8H7_7ClN4_4
Molar Mass: 194.62 g/mol
CAS Number: 1532897-35-0
Density: 1.455 g/cm³ (predicted)
pKa: 9.19 (predicted)
Boiling Point: 481.9 °C (predicted)

The compound features a chloro-substituted benzene ring and a triazole ring, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, modulating their activity and influencing biochemical pathways related to oxidative stress and inflammation .
  • Receptor Binding: It can bind to specific receptors, affecting cell signaling pathways that are crucial for cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties:

  • Fungal Inhibition: It has been shown to inhibit chitin deacetylases in fungi such as Aspergillus nidulans and A. niger, making it a promising candidate for antifungal applications .
  • Bacterial Activity: The compound has demonstrated efficacy against various bacterial strains, highlighting its potential as an antibacterial agent .

Anticancer Potential

Studies have explored the anticancer properties of triazole derivatives, including this compound:

  • Cell Proliferation Inhibition: Research has indicated that triazole compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent:

  • Cytokine Modulation: It may influence the production of pro-inflammatory cytokines, thus reducing inflammation in various models .

Comparative Studies

To understand the uniqueness of this compound compared to similar compounds, several studies have been conducted:

Compound NameStructure ComparisonBiological Activity
3-Chloro-5-(1H-1,2,4-triazol-3-YL)phenol Hydroxyl group instead of aminoModerate antifungal activity
3-Chloro-5-(1H-1,2,4-triazol-3-YL)benzaldehyde Aldehyde group instead of aminoLimited antibacterial activity
3-Chloro-5-(1H-1,2,4-triazol-3-YL)benzoic acid Carboxylic acid group instead of aminoWeak anti-inflammatory properties

The unique combination of a chloro-substituted benzene ring with a triazole moiety in this compound enhances its biological activity compared to these structurally similar compounds.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In Vitro Studies on Fungal Inhibition:
    • A study demonstrated that this compound effectively inhibited fungal growth at concentrations lower than traditional fungicides like cyproconazole .
  • Anticancer Activity Assessment:
    • Research focusing on triazole derivatives revealed that certain modifications led to enhanced potency against cancer cell lines compared to non-modified versions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 3-chloro-5-bromoaniline and a triazole boronic acid derivative. Alternatively, hydrogenation of a nitro precursor (e.g., 3-chloro-5-(1H-1,2,4-triazol-3-yl)nitrobenzene) using Pd/C under H₂ atmosphere is effective . Optimize yield by controlling reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments (e.g., δ 7.2–8.5 ppm for triazole protons) and amine signals (δ ~5.0 ppm, broad) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (194.62 g/mol) and isotopic Cl patterns .
  • HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .
  • X-ray Crystallography : For structural confirmation; refine data using SHELXL .

Q. What safety protocols should be followed when handling this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may cause skin/eye irritation (similar to structurally related anilines ). Store in airtight containers at 2–8°C to prevent degradation. In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodology : Use SHELX software (e.g., SHELXL) for high-resolution data refinement. Address disorder in the triazole ring by applying restraints (e.g., DFIX, SIMU) and validating with R-factor convergence (<5%). Cross-validate with DFT-calculated bond lengths/angles .

Q. What is the impact of the triazole substituent on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing triazole group enhances electrophilicity at the chloro-substituted aromatic carbon. Monitor reaction kinetics under varying conditions (e.g., NaH in DMF for SNAr reactions). Compare with analogues (e.g., 4-methoxy-3-tetrazolylaniline ) to isolate substituent effects. Use LC-MS to track intermediate formation.

Q. How can this compound be leveraged in pharmacological scaffold design?

  • Methodology : Explore its role as a kinase inhibitor precursor via functionalization at the amine group. Conduct in vitro assays (e.g., binding affinity to JAK/STAT pathways) and SAR studies. Modify the triazole ring (e.g., methyl substitution ) to enhance bioavailability. Pair with pharmacokinetic profiling (e.g., microsomal stability assays) .

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

  • Methodology : Replicate protocols under inert atmospheres (N₂/Ar) to exclude oxidation. Verify solvent dryness (e.g., molecular sieves for DMF) and catalyst activity. Cross-reference NMR shifts with computed spectra (GIAO method) . Publish raw data (e.g., crystallographic .cif files) for transparency .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., c-Jun N-terminal kinase). Validate with MD simulations (GROMACS) to assess binding stability. Compare with experimental IC₅₀ values from enzymatic assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline
Reactant of Route 2
3-Chloro-5-(1H-1,2,4-triazol-3-YL)aniline

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